Dibenzo-18-crown-6
Overview
Description
Synthesis Analysis
- Dibenzo-18-crown-6 is synthesized through various chemical reactions. For example, one study describes the microwave-assisted synthesis from catechol and disubstituted diethylene glycol under specific conditions (Kai et al., 2011).
- Another synthesis method involves nitration reaction and catalytic hydrogenation, as described in the synthesis of derivatives like di(nitrobenzo)-18-crown-6 (Wu et al., 2018).
Molecular Structure Analysis
- The molecular structure of dibenzo-18-crown-6 has been extensively studied. For instance, its hydrated clusters have been investigated using laser-induced fluorescence and IR-UV double resonance spectroscopy, revealing two conformers named "boat" and "chair I" (Kusaka et al., 2008).
- Another study focuses on the conformational analysis of dibenzo-18-crown-6, comparing it with 18-crown-6, and discusses its non-planar nature and the stabilization by intramolecular hydrogen bond (Al-Jallal & El-Azhary, 2017).
Chemical Reactions and Properties
- Dibenzo-18-crown-6's chemical properties, especially its complexation behavior with various cations, have been a subject of interest. For example, its complexation with lanthanoid nitrates shows specific binding behaviors (Yang et al., 2008).
- The compound's interaction with hydronium ion has also been explored through NMR, IR, and theoretical study, providing insights into its complexation dynamics (Kr̆íž et al., 2008).
Physical Properties Analysis
- The physical properties of dibenzo-18-crown-6, such as crystal structure and optical properties, have been studied. For instance, the synthesis and crystal structure of dibenzo-18-crown-6 sodium isopolytungstates are discussed in a study, highlighting its unique organic-inorganic sandwich-type structure (Li et al., 2002).
Chemical Properties Analysis
- The chemical properties of dibenzo-18-crown-6, particularly its ability to form complexes and its interaction with other molecules, have been the focus of various studies. For example, the structure of its complexes with different molecules like water, ammonia, and methanol shows evidence of molecular recognition during complexation (Kusaka et al., 2011).
Scientific Research Applications
Selective Ion Transport : A study by Igawa et al. (1985) found that a liquid membrane containing Dibenzo-18-crown-6 effectively transports potassium ions selectively, a process facilitated by the carrier relay mechanism. The efficiency of this ion transport increases with the crown ether concentration and applied voltage (Igawa et al., 1985).
Coordination Chemistry : Fromm et al. (2002) demonstrated that Dibenzo-18-crown-6 can complex with a sodium cation, allowing further coordination of iodide and another oxygen donor ligand. This results in asymmetric coordination spheres and molecular units with optical birefringence dispersion properties (Fromm et al., 2002).
Membrane Ion Transport : A modified Dibenzo-18-crown-6 was used by Kobuke and Yamamoto (1990) in a liposomal membrane to mediate sodium transport. This demonstrates its potential in creating ion-exchange mechanisms in biological systems (Kobuke & Yamamoto, 1990).
Chromatography Applications : Mangia et al. (1977) explored the use of Dibenzo-18-crown-6 in high-pressure liquid chromatography for the extraction of mercury halides. This technique could be applied in analytical chemistry for the separation and analysis of specific compounds (Mangia et al., 1977).
Analytical Separation of Metals : Lad and Mohite (2014) developed a method using poly[dibenzo-18-crown-6] for chromatographic separation of Nd(III) from other metal ions, demonstrating its effectiveness in separating specific elements from complex mixtures (Lad & Mohite, 2014).
Macrocyclic and Supramolecular Chemistry : The discovery of Dibenzo-18-crown-6 by Charles J. Pedersen marked significant advancements in macrocyclic and supramolecular chemistry, particularly in studying molecular recognition processes (Izatt, 2017).
Stability in Mixed Solvents : Konášová et al. (2016) investigated the stability of Dibenzo-18-crown-6 complexes in water/organic solvents, contributing to our understanding of noncovalent interactions and ionic mobility in mixed solvent systems (Konášová et al., 2016).
Safety And Hazards
Future Directions
Crown ether-based porous organic polymers have attracted extensive attention due to their excellent performance, which combine supramolecular hosts with traditional polymer, and have created a new field for supramolecular chemistry and material science . Dibenzo-18-crown-6 has been used in the development of stable perovskite solar cells .
properties
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h1-8H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSPARMOAYJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77110-11-3 | |
Record name | Poly(dibenzo-18-crown-6) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77110-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6022428 | |
Record name | Dibenzo-18-crown-6 | |
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Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige fibers or powder; [Alfa Aesar MSDS] | |
Record name | Dibenzo-18-crown-6 | |
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Product Name |
Dibenzo-18-crown-6 | |
CAS RN |
14187-32-7 | |
Record name | Dibenzo-18-crown-6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14187-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibenzo-18-crown-6 | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIBENZO-18-CROWN-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147771 | |
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Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro- | |
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Record name | Dibenzo-18-crown-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[a,j]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.568 | |
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Record name | DIBENZO-18-CROWN-6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7W45JCS9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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